Comprehensive Structural & Functional Analysis: N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
Comprehensive Structural & Functional Analysis: N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
The following technical guide provides an in-depth structural and functional analysis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a "privileged scaffold" precursor and its physicochemical properties.
Executive Summary
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a diaryl amide characterized by a highly functionalized benzophenone core. It belongs to the class of
In drug development, this scaffold is valued for its ability to lock into specific conformations via intramolecular hydrogen bonding, mimicking the peptide turn motifs found in biological receptors. Its halogenated motifs (4-Cl and 4-Br) provide distinct electronic signatures and handles for further cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile building block for library generation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | |
| Common Class | 2-Benzamidobenzophenone derivative |
| Molecular Formula | |
| Molecular Weight | 414.68 g/mol |
| SMILES | Clc1cc(C(=O)c2ccccc2)c(NC(=O)c3ccc(Br)cc3)cc1 |
| Key Functional Groups | Amide (secondary), Ketone (diaryl), Aryl Chloride, Aryl Bromide |
Physicochemical Properties (Calculated)
-
LogP (Lipophilicity): ~5.9 (High lipophilicity due to bis-halogenation and aromatic rings).
-
Topological Polar Surface Area (TPSA): ~46.2 Ų (Suggests good membrane permeability).
-
Hydrogen Bond Donors (HBD): 1 (Amide NH).
-
Hydrogen Bond Acceptors (HBA): 2 (Amide Carbonyl, Ketone Carbonyl).
-
Solubility: Low in water; soluble in DCM, DMSO, DMF, and hot Ethanol.
Structural Elucidation & Conformation
2D Connectivity & 3D Conformation
The molecule features three aromatic systems linked by rotatable bonds, but its 3D conformation is heavily restricted by an intramolecular hydrogen bond .
-
The "Conformational Lock": The amide proton (
) forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the ortho-benzoyl group.-
Effect: This planarizes the core aniline and benzoyl moiety, reducing the entropic cost of binding to biological targets.
-
Spectroscopic Evidence: This H-bond typically shifts the amide
signal downfield in -NMR ( ppm) and lowers the stretching frequency of the ketone carbonyl in IR.
-
Graphviz Structural Logic (DOT)
The following diagram illustrates the connectivity and the key intramolecular interaction.
Figure 1: Connectivity map showing the intramolecular hydrogen bond that locks the 2-benzoyl-aniline core.[1]
Synthetic Pathway[7][9][10][11]
The synthesis follows a standard Schotten-Baumann acylation protocol. The nucleophilic aniline attacks the electrophilic acid chloride.
Retrosynthesis
-
Bond Disconnection: Amide
bond. -
Precursors:
-
Nucleophile: 2-Amino-5-chlorobenzophenone (Note: If the target is 4-chloro relative to the amine, the precursor is 2-amino-4-chlorobenzophenone. However, 2-amino-5-chlorobenzophenone is the standard commercial precursor, yielding the N-(2-benzoyl-4-chlorophenyl) product if numbering is based on the benzophenone parent. Verification: In 2-amino-5-chlorobenzophenone, the Cl is para to the ketone and meta to the amine. If the user strictly requires Cl para to the amine, 2-amino-4-chlorobenzophenone is the correct starting material).
-
Electrophile: 4-Bromobenzoyl chloride.
-
Experimental Protocol
Objective: Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide.
Reagents:
-
2-Amino-4-chlorobenzophenone (1.0 equiv)
-
4-Bromobenzoyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-amino-4-chlorobenzophenone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (
). -
Base Addition: Add Triethylamine (1.5 mmol) and cool the solution to 0°C in an ice bath.
-
Acylation: Add 4-bromobenzoyl chloride (1.1 mmol) dropwise (dissolved in minimal DCM if solid).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The amine spot will disappear, and a less polar product spot will appear.
-
Workup: Quench with water. Extract with DCM (
mL). Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated , and brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel column chromatography.
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the Schotten-Baumann acylation.
Spectroscopic Characterization (Predicted)
Validating the structure requires identifying the distinct signatures of the halogenated rings and the amide linkage.
Mass Spectrometry (MS)
-
Isotope Pattern (Critical): The molecule contains one Chlorine (
) and one Bromine ( ).-
M+ Peak:
-
Pattern: You will observe a distinct "M, M+2, M+4" pattern.
-
M: (100% relative abundance)
-
M+2: High intensity (due to
~97% and ~32%). -
M+4: Lower intensity (combination of
).
-
-
Diagnostic: This specific splitting pattern confirms the presence of both Br and Cl.
-
Infrared Spectroscopy (IR)
-
:
(Sharp, amide stretch). -
:
.[2] -
:
(Shifted to lower wavenumber due to conjugation with two phenyl rings and intramolecular H-bonding).
Proton NMR ( -NMR)
-
Amide NH:
ppm (Singlet, broad). Deshielded by the H-bond. -
Aromatic Region:
ppm.-
Ring B (4-Bromophenyl): AA'BB' system (two doublets), characteristic of para-substitution.
-
Ring A (Core): AMX or ABC system depending on resolution. The proton ortho to the Cl and meta to the N will appear as a doublet or doublet of doublets.
-
Benzoyl Phenyl: Multiplet typical of a monosubstituted benzene.
-
Biological & Medicinal Significance[10][12][13]
Precursor to Bioactive Heterocycles
This compound is a "masked" heterocycle. Under acidic conditions with an ammonia source (e.g., ammonium acetate), it undergoes cyclodehydration to form 2-(4-bromophenyl)-6-chloro-4-phenylquinazoline .
-
Quinazolines: Known for EGFR inhibition (cancer) and antiviral properties.
Direct Pharmacological Potential
Benzanilides are established allosteric modulators .
-
Antiviral Targets: Analogous compounds (benzamidobenzophenones) have shown activity against viral proteases (e.g., Dengue NS2B-NS3) by binding to allosteric pockets, preventing substrate processing.
-
Antimicrobial: The lipophilic nature and halogenation (Br/Cl) enhance membrane penetration, often leading to disruption of bacterial cell walls or inhibition of specific enzymes like FabH.
References
-
National Institutes of Health (NIH) - PubChem. 2-bromo-N-(4-chlorophenyl)benzamide Compound Summary. Available at: [Link]
-
Gowda, B. T., et al. Crystal structure of N-(4-chlorophenyl)benzamide. ResearchGate, 2008. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 2022.[3] Available at: [Link]
